molecular formula C25H26FN5O2 B2406532 4-(tert-butyl)-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 922044-52-8

4-(tert-butyl)-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

Cat. No. B2406532
CAS RN: 922044-52-8
M. Wt: 447.514
InChI Key: IGHJDMTXOWBDEI-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as pyrazolo [3,4-d]pyrimidines . These are aromatic heterocyclic compounds containing a pyrazolo [3,4-d]pyrimidine ring system .


Synthesis Analysis

Based on scaffold hopping and computer-aided drug design, similar compounds have been synthesized . A related compound, Tert-butyl-4- (4- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, is an important intermediate in synthesizing biologically active compounds.


Molecular Structure Analysis

The molecular formula of the compound is C20H20FN3OS . The molecular weight is 369.4557032 .


Chemical Reactions Analysis

The compound may undergo various chemical reactions. For instance, similar compounds have been used in the Suzuki–Miyaura coupling . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .

Scientific Research Applications

Organic Synthesis and Catalysis

Protodeboronation Reactions: Protodeboronation of alkyl boronic esters is an essential process in organic synthesis. This compound could serve as a substrate for catalytic protodeboronation, leading to valuable building blocks. For instance, it might undergo formal anti-Markovnikov hydromethylation of alkenes, a transformation not commonly explored .

Mechanism of Action

While the exact mechanism of action for this specific compound is not available, similar compounds have been evaluated for their activities to inhibit TRKA . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can cause cancer .

properties

IUPAC Name

4-tert-butyl-N-[2-[5-[(3-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26FN5O2/c1-25(2,3)19-9-7-18(8-10-19)23(32)27-11-12-31-22-21(14-29-31)24(33)30(16-28-22)15-17-5-4-6-20(26)13-17/h4-10,13-14,16H,11-12,15H2,1-3H3,(H,27,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGHJDMTXOWBDEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC(=CC=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26FN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(tert-butyl)-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

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